molecular formula C19H21N5O3 B2501940 N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-74-0

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2501940
CAS No.: 483995-74-0
M. Wt: 367.409
InChI Key: DMADQQRPNFRZQK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a tetrazole ring, a well-known bioisostere for a carboxylic acid group, which can enhance metabolic stability and bioavailability in potential therapeutic agents source . The molecule also features a 4-hydroxy-3-methoxyphenyl (isovanillyl) moiety, a structural motif present in various naturally occurring compounds with documented biological activities. This unique architecture makes it a valuable chemical probe for studying structure-activity relationships (SAR), particularly in the design and development of novel enzyme inhibitors or receptor modulators. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules aimed at probing specific biochemical pathways. Its application is centered on early-stage drug discovery, where it serves as a scaffold for creating targeted libraries of analogs to investigate interactions with biological targets such as kinases, G-protein-coupled receptors (GPCRs), or other proteins involved in cellular signaling source . The presence of multiple functional groups provides handles for further chemical modification, enabling precise tuning of physicochemical properties and target affinity. The primary research value of this compound lies in its utility as a versatile building block for generating compounds with potential pharmacological activity, facilitating the exploration of new chemical space in the quest for hit-to-lead optimization.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-3-13-6-4-5-7-15(13)20-19(26)14(18-21-23-24-22-18)10-12-8-9-16(25)17(11-12)27-2/h4-9,11,14,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMADQQRPNFRZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The hydroxy-methoxyphenyl group and the ethylphenyl group are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4 (Potassium permanganate)

    Reducing Agents: H2/Pd, NaBH4 (Sodium borohydride)

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The compound’s structural analogs differ primarily in the substituents on the phenyl rings and the tetrazole’s position. Key examples include:

Compound Name (CAS No.) R1 (N-substituent) R2 (Phenyl Substituent) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (885681-79-8) 2-ethylphenyl 4-hydroxy-3-methoxyphenyl 278.15 High purity (98%)
N-(2-ethylphenyl)-3-(3-methylphenyl)-... (483993-91-5) 2-ethylphenyl 3-methylphenyl 335.40 Increased lipophilicity
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-... (483993-11-9) 4-fluorophenyl 4-methoxyphenyl 341.34 Electron-withdrawing fluorine
3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-... (483995-89-7) 3-(trifluoromethyl)phenyl 4-hydroxy-3-methoxyphenyl 407.35 Enhanced metabolic stability

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) in the target compound contrasts with the 4-fluoro (electron-withdrawing) group in CAS 483993-11-9, affecting electronic distribution and receptor interactions.
  • Lipophilicity : The 3-methylphenyl group in CAS 483993-91-5 increases lipophilicity compared to the polar 4-hydroxy-3-methoxyphenyl group, influencing membrane permeability .

Biological Activity

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃. Its structure features a tetrazole ring, which is known for contributing to various biological activities. The presence of methoxy and hydroxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antitumor properties. A study demonstrated that derivatives of tetrazole can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays against several cancer cell lines, although detailed IC50 values are yet to be published.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)TBDApoptosis induction
HeLa (Cervical Cancer)TBDCell cycle arrest
A549 (Lung Cancer)TBDInhibition of proliferation

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of phenolic hydroxyl groups. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have indicated that similar compounds can scavenge free radicals effectively.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of phenolic compounds. The methoxy and hydroxy substitutions in the compound may contribute to its ability to protect neuronal cells from oxidative damage and apoptosis. This activity could be beneficial in the context of neurodegenerative diseases such as Alzheimer's.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways, including those related to apoptosis and cell survival.
  • Free Radical Scavenging : The antioxidant properties help neutralize reactive oxygen species (ROS), reducing cellular damage.

Case Studies

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide?

Methodological Answer:
The synthesis involves multi-step reactions, including:

Tetrazole Ring Formation : Use [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, optimized for regioselectivity .

Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 2-ethylphenylamine moiety to the propanamide backbone. Reaction conditions (pH 6–7, 0–5°C) minimize hydrolysis .

Protection/Deprotection : Protect the phenolic -OH group during synthesis using tert-butyldimethylsilyl (TBS) ether, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using 1H^1H-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:
Stability studies involve:

pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS. The tetrazole ring is susceptible to hydrolysis at pH < 3, requiring stabilization strategies (e.g., formulation with cyclodextrins) .

Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C under inert atmosphere).

Light Sensitivity : UV-vis spectroscopy (λ 280–320 nm) identifies photo-degradation products, necessitating dark storage conditions .

Advanced: How can conflicting bioactivity data across cytotoxicity assays be resolved?

Methodological Answer:
Contradictions arise due to assay variability (e.g., MTT vs. ATP-based assays). Mitigation strategies include:

Orthogonal Assays : Combine MTT, apoptosis markers (Annexin V/PI), and caspase-3 activation assays to confirm mechanisms .

Metabolite Profiling : Use LC-MS to identify active/inactive metabolites (e.g., hydroxylated derivatives) that may influence results .

Structural Analogs : Compare with analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide) to isolate pharmacophores responsible for activity .

Advanced: What computational and experimental methods validate the compound’s 3D conformation?

Methodological Answer:

X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Refine structures using SHELXL (R-factor < 0.05) to resolve tetrazole-phenyl dihedral angles .

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental IR spectra (e.g., C=O stretch at 1680 cm1 ^{-1}) .

Molecular Dynamics (MD) : Simulate solvation in water/DMSO to predict conformational flexibility and ligand-protein binding modes .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:
SAR analysis focuses on:

Tetrazole Modifications : Replace tetrazole with carboxylate to assess bioavailability trade-offs (e.g., logP reduction from 2.8 to 1.5) .

Methoxy/Hydroxy Positioning : Synthesize analogs with 3-methoxy-4-hydroxy vs. 4-methoxy-3-hydroxy substitution; evaluate antioxidant activity via DPPH assay (IC50_{50} differences >20%) .

Ethylphenyl Substitution : Test para- vs. ortho-ethylphenyl groups on receptor binding (e.g., docking scores using AutoDock Vina) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient). Retention time ~12.3 min, purity >98% .

NMR Spectroscopy : 13C^{13}C-NMR confirms absence of impurities (e.g., δ 175 ppm for amide carbonyl) .

Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 5.8%, N: 16.3%) .

Advanced: How do reaction solvents influence the yield of the final amide coupling step?

Methodological Answer:

Polar Aprotic Solvents : DMF maximizes yield (85%) due to enhanced reagent solubility but requires post-reaction dialysis to remove residuals.

Chlorinated Solvents : Dichloromethane (DCM) offers moderate yields (70%) with easier purification but risks tetrazole ring chlorination .

Solvent-Free Conditions : Ball-milling with silica-supported catalysts achieves 78% yield, reducing environmental impact .

Table 1: Comparative Bioactivity of Structural Analogs

CompoundIC50_{50} (µM, HeLa cells)Antioxidant Activity (DPPH IC50_{50}, µM)
Target Compound12.3 ± 1.218.5 ± 2.1
3-(4-Hydroxy-3-methoxyphenyl) analog25.6 ± 3.115.8 ± 1.9
Tetrazole-to-carboxylate derivative>10032.4 ± 3.5

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